molecular formula C17H15NO3 B5638131 methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate CAS No. 55695-68-6

methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate

Cat. No.: B5638131
CAS No.: 55695-68-6
M. Wt: 281.30 g/mol
InChI Key: MAHZJDOWUGDBCV-VAWYXSNFSA-N
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Description

Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenylprop-2-enoylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate typically involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require heating to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through batch reactors or continuous flow reactors. The use of microwave-assisted esterification has been explored to enhance the efficiency and selectivity of the reaction . This method utilizes electromagnetic waves to provide rapid and uniform heating, resulting in higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Comparison with Similar Compounds

Biological Activity

Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

This compound is classified as a benzamide derivative. Its structure includes a benzoate moiety linked to an enoyl amino acid, which is pivotal for its biological interactions. The following table summarizes key structural features:

Feature Description
Chemical Formula C17_{17}H17_{17}N1_{1}O3_{3}
Molecular Weight 283.33 g/mol
IUPAC Name This compound

Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in cancer progression. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition leads to reduced cellular levels of NADP and NADPH, destabilizing DHFR and consequently inhibiting cell growth .

Antiproliferative Activity

In vitro studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. The mechanism involves the downregulation of critical metabolic pathways necessary for tumor growth. For instance, a study highlighted that derivatives similar to this compound showed significant inhibition of cell proliferation driven by RET kinase mutations, suggesting potential applications in targeted cancer therapies .

Study 1: Antiproliferative Effects

A comprehensive study evaluated the antiproliferative activity of various benzamide derivatives, including this compound. The results indicated that this compound effectively reduced cell viability in several cancer cell lines, including breast and prostate cancers. The study utilized assays such as MTT and colony formation to assess cell viability and proliferation rates.

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's action is mediated through the inhibition of NADK (nicotinamide adenine dinucleotide kinase). By inhibiting NADK, the compound reduces NADPH levels, leading to destabilization of DHFR, which is crucial for nucleotide synthesis in rapidly dividing cells . This pathway presents a novel approach for targeting cancer metabolism.

Comparative Analysis of Biological Activity

The following table compares this compound with other known benzamide derivatives regarding their biological activity:

Compound Target Enzyme Activity Reference
This compoundDihydrofolate ReductaseInhibition and antiproliferative
ItoprideAcetylcholinesteraseGastroprokinetic effects
I-8 (4-chloro-benzamide derivative)RET KinaseInhibition of cell proliferation

Properties

IUPAC Name

methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-17(20)14-9-5-6-10-15(14)18-16(19)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHZJDOWUGDBCV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352675
Record name ST50183214
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55695-68-6
Record name NSC204790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50183214
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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